molecular formula C7H5F3N2O B14859529 4-Amino-6-(trifluoromethyl)picolinaldehyde

4-Amino-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B14859529
M. Wt: 190.12 g/mol
InChI Key: OXMCAAOZYOQKTE-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 2-position of the picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(trifluoromethyl)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a catalyst and may involve steps such as oxidation or reduction to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 4-amino-6-(trifluoromethyl)picolinic acid (from oxidation), 4-amino-6-(trifluoromethyl)picolinyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

4-Amino-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(trifluoromethyl)picolinaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the picoline ring enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-4(11)1-5(3-13)12-6/h1-3H,(H2,11,12)

InChI Key

OXMCAAOZYOQKTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)N

Origin of Product

United States

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